molecular formula C12H16Cl2N4 B13057124 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride

2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride

Cat. No.: B13057124
M. Wt: 287.19 g/mol
InChI Key: QGHBVTNHFFQYKN-UHFFFAOYSA-N
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Description

2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.

    Benzimidazole: A fused ring compound with a benzene ring attached to the imidazole ring, known for its use in pharmaceuticals.

    Thiazole: A sulfur-containing analog of imidazole, used in the synthesis of various bioactive molecules.

Uniqueness

2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound has enhanced stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C12H16Cl2N4

Molecular Weight

287.19 g/mol

IUPAC Name

2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride

InChI

InChI=1S/C12H14N4.2ClH/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11;;/h1-4H,5-8H2,(H,13,14)(H,15,16);2*1H

InChI Key

QGHBVTNHFFQYKN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)C3=NCCN3.Cl.Cl

Origin of Product

United States

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